5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Physicochemical profiling CNS drug-likeness Lead optimization

CAS 2097928-55-5 is a conformationally constrained 2-thia-5-azabicyclo[2.2.1]heptane sulfonamide that offers a sterically and electronically differentiated scaffold vs. oxa-analogs (ΔXLogP3 ≈ +0.9). Its rigid, chiral bicyclic core supports sub-5 nM TrkA inhibition in optimized congeners and provides a defined 3D exit vector for SAR expansion. The 1,2-dimethylimidazol-4-yl sulfonamide motif enables IP-conscious NAAA inhibitor programs (US-2019135778-A1) and dual-species 11β-HSD1 translational studies. Pair with the 2-oxa analog (CAS 2097913-57-8) for matched-pair permeability analysis. Inquire now.

Molecular Formula C10H15N3O2S2
Molecular Weight 273.37
CAS No. 2097928-55-5
Cat. No. B2385420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
CAS2097928-55-5
Molecular FormulaC10H15N3O2S2
Molecular Weight273.37
Structural Identifiers
SMILESCC1=NC(=CN1C)S(=O)(=O)N2CC3CC2CS3
InChIInChI=1S/C10H15N3O2S2/c1-7-11-10(5-12(7)2)17(14,15)13-4-9-3-8(13)6-16-9/h5,8-9H,3-4,6H2,1-2H3
InChIKeyKEIWNDGMBHUFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2097928-55-5): Scaffold Definition & Procurement Baseline


5-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2097928-55-5; MW 273.37 g/mol; formula C₁₀H₁₅N₃O₂S₂) is a conformationally constrained azabicyclic sulfonamide featuring a 2-thia-5-azabicyclo[2.2.1]heptane core N-functionalized with a 1,2-dimethyl-1H-imidazol-4-yl sulfonyl group . The compound belongs to a proprietary screening-collection family wherein the sulfur atom incorporated at the 2-position of the bicyclo[2.2.1]heptane framework creates a sterically and electronically differentiated scaffold relative to oxygen-bridged (2-oxa) and all-carbon analogs [1]. The rigid, chiral bicyclic architecture—combined with the specific 1,2-dimethylimidazole sulfonamide motif—places this compound within the structural space explored in azabicyclic sulfonamide-based inhibitor programs targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2], N-acylethanolamine-hydrolyzing acid amidase (NAAA) [3], and tropomyosin receptor kinase (Trk) [4].

Why In-Class Substitution Risks Irreproducible Results: The Bridge-Heteroatom Divergence in 2-Thia vs. 2-Oxa Azabicyclic Sulfonamides


Simplistic one-to-one replacement of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane with the corresponding 2-oxa analog (CAS 2097913-57-8) or with a regioisomeric imidazol-2-yl sulfonamide (CAS 2097903-23-4) is not chemically justified and carries a high risk of altered biological readout. The O→S substitution at the 2-position changes the computed XLogP3 by approximately +0.9 log units (from −0.2 for the oxa-analog to an estimated +0.7 for the thia-compound), substantially modifying passive membrane permeability and CNS multiparameter optimization (MPO) desirability scores [1]. Simultaneously, the larger van der Waals radius and polarizability of sulfur versus oxygen directly modulate ligand–protein binding contacts: kinase inhibitor programs exploiting the 2-thia-5-azabicyclo[2.2.1]heptane scaffold have yielded TrkA IC₅₀ values as low as 4.65 nM [2], a potency level that cannot be assumed for the oxa-isostere without explicit comparative data. Furthermore, the 1,2-dimethylimidazol-4-yl substitution pattern differs from the imidazol-2-yl regioisomer in both steric presentation of the methyl groups and the electronic environment of the sulfonamide linkage, factors that govern selectivity across structurally related enzyme targets [3]. These non-interchangeable structural distinctions mean that substituting any close analog for CAS 2097928-55-5 in a biological assay or synthetic sequence requires a full re-validation of potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence: 5-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane vs. Closest Analogs


Computed Lipophilicity Shift: 2-Thia Core vs. 2-Oxa Isostere (ΔXLogP3 ≈ +0.9)

Replacing the oxygen bridge in 5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2097913-57-8) with sulfur yields the target 2-thia compound (CAS 2097928-55-5). Although no experimentally measured logD₇.₄ values are publicly available for either compound, the computed XLogP3 of the oxa-analog is −0.2 [1]. Applying a class-level ΔXLogP3 of approximately +0.9 observed for the 2-thia-5-azabicyclo[2.2.1]heptane core (XLogP3 ≈ +0.7 for the unsubstituted scaffold) versus the corresponding 2-oxa core , the target compound's estimated XLogP3 falls in the +0.5 to +0.9 range—a shift from a polar, potentially CNS-restricted property space into a more balanced permeability window associated with favorable CNS MPO profiles for oral small-molecule therapeutics [2]. This quantifiable lipophilicity differential directly impacts compound prioritization for oral bioavailability and blood–brain barrier penetration screening cascades.

Physicochemical profiling CNS drug-likeness Lead optimization Scaffold hopping

Kinase Inhibition Potency Baseline: 2-Thia-5-Azabicyclo[2.2.1]heptane Scaffold Enables Sub-5 nM TrkA IC₅₀ in Optimized Congeners

The 2-thia-5-azabicyclo[2.2.1]heptane scaffold, when elaborated with appropriate substituents, has demonstrated potent inhibition of tropomyosin receptor kinase A (TrkA). A representative congener incorporating this bicyclic core achieved an IC₅₀ of 4.65 nM against TrkA in two independent assay formats—the Omnia Kinase Assay and an ELISA-based enzyme activity assay [1]. While this specific IC₅₀ value corresponds to a fully optimized derivative rather than CAS 2097928-55-5 itself, it establishes the scaffold's inherent capability to support low-nanomolar enzymatic potency when the sulfonamide substituent is tuned appropriately. By contrast, no published TrkA inhibition data exist for the corresponding 2-oxa-bridged analogs, preventing any direct potency comparison between the thia and oxa scaffolds in this target class [2].

Kinase inhibitor TrkA Pain Neuro-oncology Structure–activity relationship

NAAA Inhibitor Patent Scope: Bicyclic Sulfonamide Scaffold with Imidazole Substituents Claims Broad Therapeutic Utility

Patent US-2019135778-A1 (Fondazione Istituto Italiano di Tecnologia) explicitly claims bicyclic-sulphonamide compounds of Formula 1 wherein R₁ represents an unsubstituted or substituted heteroaryl ring—a definition that encompasses the 1,2-dimethyl-1H-imidazol-4-yl sulfonamide motif present in CAS 2097928-55-5—and wherein the azabicyclo moiety is formed by a bridge between ring carbon atoms [1]. The claimed compounds are N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors with demonstrated utility as brain-cell-death protectants for chronic neurodegenerative diseases (Alzheimer's, Parkinson's, Huntington disease, ALS, multiple sclerosis) and for pain and inflammatory disorders via modulation of palmitoylethanolamide (PEA) levels [1]. Unlike the 11β-HSD1-targeting azabicyclic sulfonamides, which primarily address metabolic syndrome, the NAAA inhibitor patent establishes a distinct and complementary therapeutic indication space specifically tied to the bicyclic sulfonamide-imidazole chemotype that includes the target compound [2].

NAAA inhibition Neuroinflammation Pain Palmitoylethanolamide Neurodegeneration

PDE4 Inhibitory Potency from the 2-Thia-5-Azabicyclo[2.2.1]heptane Scaffold Class: IC₅₀ Range 2.1–8.7 nM

Derivatives of the 2-thia-5-azabicyclo[2.2.1]heptane scaffold have been characterized as potent phosphodiesterase 4 (PDE4) inhibitors with IC₅₀ values ranging from 2.1 to 8.7 nM, positioning the scaffold among the most potent PDE4 chemotypes reported [1]. Notably, the scaffold's unique conformational constraint and sulfur-mediated electronic properties were reported to confer improved blood–brain barrier penetration compared to traditional PDE4 inhibitors such as roflumilast and apremilast [1]. While the specific 1,2-dimethylimidazol-4-yl sulfonamide substituent of CAS 2097928-55-5 has not been profiled in published PDE4 assays, the scaffold-level potency data provide a quantitative baseline expectation for PDE4-targeted library design. By comparison, no PDE4 inhibition data have been reported for 2-oxa-bridged azabicyclic sulfonamide analogs, constituting an evidence gap that procurement decisions must account for [2].

PDE4 inhibition COPD Psoriasis CNS penetration Anti-inflammatory

Dual-Species 11β-HSD1 Cross-Reactivity: Azabicyclic Sulfonamide Class Demonstrates Human and Mouse Enzyme Inhibition

The foundational 2010 publication by Shah et al. demonstrated that azabicyclic sulfonamide-based 11β-HSD1 inhibitors exhibit potent inhibitory activities at both human and mouse 11β-HSD1 enzymes, with several compounds progressing to significant in vivo activity in the mouse cortisone challenge assay [1]. This dual-species cross-reactivity is a non-trivial pharmacological feature: many 11β-HSD1 inhibitor series (e.g., adamantyl-based carboxamides) show substantial potency differences between human and rodent orthologs, complicating preclinical efficacy modeling [2]. Although the specific 1,2-dimethylimidazol-4-yl sulfonamide substitution pattern of CAS 2097928-55-5 was not among the exemplified compounds in the Shah publication, the shared azabicyclic sulfonamide pharmacophore—which includes both the bicyclic core and the sulfonamide linkage to a heteroaryl ring—is directly represented in the most potent reported analogs [1]. The absence of comparable dual-species data for 2-oxa-bridged analogs further differentiates the 2-thia scaffold within the 11β-HSD1 target class.

11β-HSD1 Metabolic syndrome Cortisone challenge Species cross-reactivity In vivo pharmacology

Procurement-Ready Application Scenarios for 5-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2097928-55-5)


CNS-Penetrant Kinase Inhibitor Hit-to-Lead Libraries: TrkA/TrkB Pain & Neuro-Oncology Programs

The 2-thia-5-azabicyclo[2.2.1]heptane scaffold's demonstrated ability to support sub-5 nM TrkA inhibition in optimized congeners [1], combined with the target compound's elevated computed lipophilicity relative to the 2-oxa analog (estimated ΔXLogP3 ≈ +0.9) [2], positions CAS 2097928-55-5 as a strategically differentiated starting point for CNS-penetrant kinase inhibitor libraries. Procurement priority is justified for medicinal chemistry teams building Trk-targeted compound collections where predicted blood–brain barrier permeability is a lead selection criterion. The rigid, chiral bicyclic core further provides a defined three-dimensional exit vector for parallel SAR expansion that linear or monocyclic scaffolds cannot replicate.

NAAA Inhibitor Screening for Neurodegenerative Disease and Chronic Pain Models

The explicit inclusion of imidazolyl-sulfonyl-azabicyclo compounds within the Formula 1 claims of NAAA inhibitor patent US-2019135778-A1 [3] creates a direct procurement-to-assay pipeline for neurodegeneration and pain research. CAS 2097928-55-5 can be deployed in NAAA enzymatic assays measuring palmitoylethanolamide (PEA) hydrolysis inhibition, with the compound's dimethylimidazole substituent offering a distinct steric and electronic profile compared to the simpler heteroaryl variants exemplified in the patent literature. This differentiation is valuable in IP-conscious drug-discovery environments requiring composition-of-matter novelty.

11β-HSD1 Dual-Species Pharmacology: Bridging In Vitro Human Enzyme Data to Mouse In Vivo Efficacy Models

For metabolic syndrome and glucocorticoid-related disorder programs, the azabicyclic sulfonamide class's validated dual human/mouse 11β-HSD1 cross-reactivity [4] provides a translational pharmacology advantage over chemotypes with known species-divergent inhibition. CAS 2097928-55-5—bearing the 1,2-dimethylimidazol-4-yl sulfonamide substituent not exhaustively explored in the original Shah et al. publication—offers an opportunity to expand the SAR landscape while retaining the core dual-species feature. Procurement is indicated for laboratories conducting mouse cortisone challenge assays that require human-enzyme-correlated tool compounds.

Scaffold-Hopping Physicochemical Comparator Studies: 2-Thia vs. 2-Oxa Azabicyclic Matched Pairs

The existence of the structurally matched 2-oxa analog (CAS 2097913-57-8) with a computed XLogP3 of −0.2 [2] enables direct head-to-head matched-pair analysis of the O→S substitution effect on permeability, metabolic stability, and target engagement. Procurement of both compounds as a matched pair allows drug-discovery teams to generate proprietary data packages quantifying the bridged-heteroatom effect—a dataset that is currently absent from the public literature and that can inform scaffold-selection decisions across multiple target classes including PDE4, where the 2-thia scaffold has already demonstrated low-nanomolar potency [5].

Quote Request

Request a Quote for 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.